molecular formula C8H11IN2O2 B2438224 Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1354705-11-5

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B2438224
CAS No.: 1354705-11-5
M. Wt: 294.092
InChI Key: KOENOMHNKIOMGJ-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an isopropyl group at the 1-position, and a methyl ester group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-iodopyrazole with isopropyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol and a suitable acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles with different functional groups.

    Oxidation and Reduction: Formation of oxidized or reduced pyrazole derivatives.

    Coupling Reactions: Formation of biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Material Science: Utilized in the synthesis of organic materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and the pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 4-iodo-1H-pyrazole-3-carboxylate
  • 4-Iodo-1-isopropyl-1H-pyrazole

Uniqueness

Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropyl group at the 1-position, which can influence its biological activity and chemical reactivity. The combination of the iodine atom and the isopropyl group can enhance its interactions with specific biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

methyl 4-iodo-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOENOMHNKIOMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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